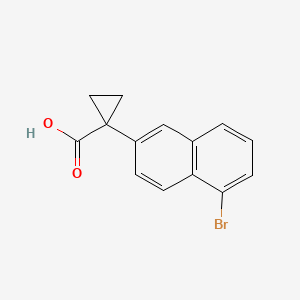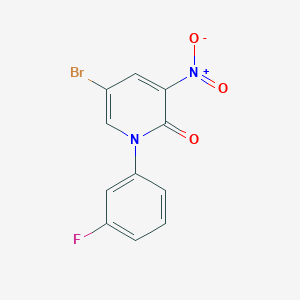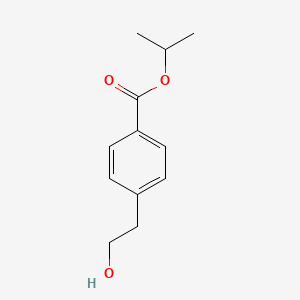
Isopropyl 4-(2-hydroxyethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 4-(2-hydroxyethyl)benzoate is an organic compound with the molecular formula C12H16O3. . This compound is characterized by its ester functional group, which is derived from the reaction between benzoic acid and isopropanol.
準備方法
Synthetic Routes and Reaction Conditions
Isopropyl 4-(2-hydroxyethyl)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-(2-hydroxyethyl)benzoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products and waste .
化学反応の分析
Types of Reactions
Isopropyl 4-(2-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4-(2-hydroxyethyl)benzoic acid and isopropanol.
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-(2-carboxyethyl)benzoic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-(2-hydroxyethyl)benzoic acid and isopropanol.
Oxidation: 4-(2-carboxyethyl)benzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Isopropyl 4-(2-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of isopropyl 4-(2-hydroxyethyl)benzoate involves its hydrolysis to release 4-(2-hydroxyethyl)benzoic acid and isopropanol. The hydroxyethyl group can interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The ester linkage allows for controlled release of the active components in biological systems .
類似化合物との比較
Similar Compounds
Isopropyl benzoate: Similar ester structure but lacks the hydroxyethyl group.
Ethyl 4-(2-hydroxyethyl)benzoate: Similar structure with an ethyl group instead of an isopropyl group.
Methyl 4-(2-hydroxyethyl)benzoate: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
Isopropyl 4-(2-hydroxyethyl)benzoate is unique due to the presence of both the isopropyl ester and hydroxyethyl groups, which confer distinct chemical and biological properties. The hydroxyethyl group enhances its solubility and reactivity, making it a versatile compound for various applications .
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
propan-2-yl 4-(2-hydroxyethyl)benzoate |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-12(14)11-5-3-10(4-6-11)7-8-13/h3-6,9,13H,7-8H2,1-2H3 |
InChIキー |
WIDHWQILWBCUKR-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)


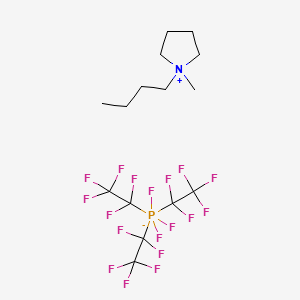

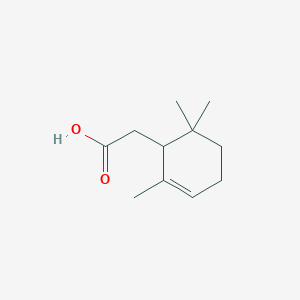
![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)
